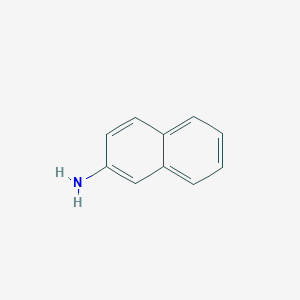

2-Naphthylamine

Beschreibung

Eigenschaften

IUPAC Name |

naphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIJLHTVPXGSAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Record name | BETA-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020921 | |

| Record name | 2-Naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beta-naphthylamine appears as a white to reddish colored solid in the form of flakes. Slightly soluble in hot water and denser than water. Toxic by ingestion, inhalation and skin absorption. Used to make dyes and agricultural chemicals., Odorless, white to red crystals with a faint, aromatic odor; Note: Darkens in air to a reddish-purple color; [NIOSH], Solid, WHITE-TO-REDDISH FLAKES WITH CHARACTERISTIC ODOUR. TURNS RED ON EXPOSURE TO AIR., Odorless, white to red crystals with a faint, aromatic odor., Odorless, white to red crystals with a faint, aromatic odor. [Note: Darkens in air to a reddish-purple color.] | |

| Record name | BETA-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Naphthylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/156 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Aminonaphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | β-NAPHTHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/737 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | beta-Naphthylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0442.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

583 °F at 760 mmHg (NTP, 1992), 306 °C, also stated as 294 °C, 306 °C, 583 °F | |

| Record name | BETA-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NAPHTHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | β-NAPHTHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/737 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | beta-Naphthylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0442.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

315 °F (NIOSH, 2023), 157 °C, 315 °F | |

| Record name | BETA-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Naphthylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/156 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-NAPHTHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | β-NAPHTHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/737 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | beta-Naphthylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0442.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in alcohol, ether, SOL IN MANY ORG SOLVENTS, In water, 6.40 mg/L @ 18 °C, 0.189 mg/mL at 25 °C, Solubility in water: poor, Miscible in hot water | |

| Record name | BETA-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NAPHTHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Aminonaphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | beta-Naphthylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0442.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.061 at 208 °F (NTP, 1992) - Denser than water; will sink, 1.061 @ 98 °C/4 °C, 1.061 g/cm³, 1.06 at 208 °F, (208 °F): 1.06 | |

| Record name | BETA-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NAPHTHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | β-NAPHTHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/737 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | beta-Naphthylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0442.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.95 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.95 (Air = 1), Relative vapor density (air = 1): 4.95 | |

| Record name | BETA-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NAPHTHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 226.4 °F ; 5 mmHg at 286.9 °F (NTP, 1992), 0.000256 [mmHg], 2.56X10-4 mm Hg @ 25 °C, 1 mmHg at 226 °F, (226 °F): 1 mmHg | |

| Record name | BETA-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Naphthylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/156 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-NAPHTHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | β-NAPHTHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/737 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | beta-Naphthylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0442.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

COLORLESS CRYSTALS WHICH DARKEN IN AIR TO A REDDISH-PURPLE COLOR, White to red crystalls [Note: Darkens in air to reddish-purple color]. | |

CAS No. |

91-59-8, 612-52-2 | |

| Record name | BETA-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Naphthylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-naphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKR7XL41N4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-NAPHTHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Aminonaphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | β-NAPHTHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/737 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Naphthylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/QM200B20.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

232 to 235 °F (NTP, 1992), 111-113 °C, MP: 109.5 °C /Technical/, 113 °C, 110.2-113 °C, 232 °F | |

| Record name | BETA-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NAPHTHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Aminonaphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | β-NAPHTHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/737 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | beta-Naphthylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0442.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Synthesis of 2-Naphthylamine via the Bucherer Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-naphthylamine from 2-naphthol (B1666908) using the Bucherer reaction. This reversible reaction is a cornerstone of industrial organic chemistry, particularly in the historical production of dye precursors. This document outlines the reaction mechanism, detailed experimental protocols, and key quantitative data.

Disclaimer: this compound is a known human carcinogen and its handling requires strict safety protocols.[1][2] Its use in many applications has been discontinued (B1498344) or replaced by safer alternatives.[1] This guide is intended for informational purposes for professionals in controlled laboratory settings.

Core Reaction and Mechanism

The Bucherer reaction facilitates the conversion of a naphthol to a naphthylamine in the presence of ammonia (B1221849) and an aqueous sulfite (B76179) or bisulfite solution.[3][4] The reaction is reversible, and the equilibrium can be shifted by controlling the concentration of the reactants.[3]

The reaction proceeds through several key mechanistic steps:

-

Protonation and Dearomatization: The reaction initiates with the protonation of the 2-naphthol ring, which leads to a temporary loss of aromaticity.[3][5]

-

Bisulfite Addition: A bisulfite anion then adds to the ring, forming a tetralone sulfonic acid intermediate.[3][5]

-

Tautomerization: This intermediate undergoes tautomerization to a more stable form.[4]

-

Nucleophilic Attack by Ammonia: Ammonia, acting as a nucleophile, attacks the carbonyl group.

-

Dehydration and Elimination: Subsequent dehydration and elimination of the sulfite group yield the final product, this compound.[4][5]

Quantitative Data Summary

The yield of this compound via the Bucherer reaction is typically high, making it an efficient synthetic route. The following table summarizes key quantitative parameters from cited experimental protocols.

| Parameter | Value | Reference |

| Starting Material | 2-Naphthol | [6] |

| Reagents | Ammonium (B1175870) Sulfite, 20% Ammonia | [6] |

| Temperature | 150 °C | [6] |

| Pressure | 6 atm | [6] |

| Reaction Time | 8 hours | [6] |

| Yield | 85-95% | [6] |

| Melting Point | 111-113 °C | [1] |

| Boiling Point | 306 °C | [1] |

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound based on established procedures.

Protocol 1: Autoclave Synthesis

This protocol is adapted from a high-pressure synthesis method.[6]

Materials:

-

2-Naphthol: 144 g

-

Ammonium Sulfite: 600 g

-

20% Ammonia Solution: 125 g

-

Hydrochloric Acid

-

Saturated Sodium Sulfate (B86663) Solution

-

Sodium Hydroxide (B78521) Solution

Procedure:

-

Reaction Setup: In a stirred autoclave, combine 144 g of 2-naphthol, 600 g of ammonium sulfite, and 125 g of 20% ammonia solution.

-

Heating and Reaction: Heat the mixture in an oil bath to an internal temperature of 150 °C for 8 hours. The pressure will rise to approximately 6 atm.

-

Isolation of Crude Product: Allow the autoclave to cool. Break up the resulting cake of this compound and wash it thoroughly with water on a filter.

-

Purification via Salt Formation: Dissolve the crude product in 1.5 L of water containing 110 g of hydrochloric acid and filter the solution.

-

Precipitation of Sulfate Salt: To the filtrate, add approximately 400 g of a saturated sodium sulfate solution until the precipitation of this compound sulfate is complete. Filter and wash the precipitate with water.

-

Liberation of Free Base: Create a thin paste of the this compound sulfate and heat it to 80 °C with stirring. Add sodium hydroxide solution until the mixture is alkaline to phenolphthalein.

-

Final Isolation and Drying: Filter the free base, wash it with water, and dry at 80 °C. The expected yield is between 85% and 95%.

Protocol 2: Alternative Zinc-Ammonium Chloride Method

An alternative method utilizes zinc-ammonium chloride at a higher temperature.[6]

Materials:

-

2-Naphthol: 50 g

-

Powdered Zinc-Ammonium Chloride: 200 g

-

25% Caustic Soda (Sodium Hydroxide) Solution

-

Ether or access to steam distillation apparatus

Procedure:

-

Reaction Mixture: Mix 50 g of 2-naphthol and 200 g of powdered zinc-ammonium chloride in a vessel equipped with a reflux condenser.

-

Heating: Heat the mixture in an oil bath for 2 hours at 200 °C.

-

Workup: After cooling, treat the product with a 25% caustic soda solution until the zinc oxide redissolves. Boil the solution for a few minutes.

-

Isolation: Upon cooling, this compound will separate. The product can be isolated by filtration or, alternatively, by extraction with ether or by distillation with superheated steam.

-

Purification: The isolated this compound can be further purified as described in Protocol 1.

Experimental Workflow

The general workflow for the synthesis and purification of this compound via the Bucherer reaction is depicted below.

Applications in Drug Development and Research

Historically, this compound was a crucial intermediate in the synthesis of azo dyes.[1] In the context of drug development and research, derivatives of naphthylamine have been explored for various applications. However, due to its carcinogenicity, its direct use is now largely avoided, and less toxic alternatives are sought.[1] The synthesis of its derivatives is often achieved by amination of the corresponding naphthols to circumvent handling the hazardous parent amine.[1] For research purposes, this compound can be used as a chemical intermediate in the synthesis of more complex molecules in controlled laboratory environments.[7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 4. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. prepchem.com [prepchem.com]

- 7. This compound | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-Naphthylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Naphthylamine (2-NA) is an aromatic amine of significant historical and toxicological interest. Formerly utilized in the synthesis of azo dyes and rubber antioxidants, its production and use have been drastically curtailed due to its classification as a potent human carcinogen.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its synthesis, and its metabolic activation pathway leading to carcinogenesis. Detailed experimental protocols for its characterization and analysis are also presented to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a colorless to reddish crystalline solid that darkens upon exposure to air and light due to oxidation.[2][3] It is sparingly soluble in cold water but demonstrates greater solubility in hot water and various organic solvents.[2][4]

Tabulated Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉N | [1] |

| Molecular Weight | 143.19 g/mol | [1] |

| Appearance | White to reddish crystals/flakes | [1][2] |

| Odor | Faint, aromatic | [3] |

| Melting Point | 111-113 °C | [1][2] |

| Boiling Point | 306 °C | [1][2] |

| Density | 1.061 g/cm³ at 25 °C | [1] |

| Vapor Pressure | 1 mmHg at 107 °C | [5] |

| pKa (of conjugate acid) | 4.16 at 25 °C | [4][6] |

| log P (Octanol/Water Partition Coefficient) | 2.25 | [7] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Cold Water | <0.1 g/100 mL at 22 °C | [1][4] |

| Hot Water | Soluble | [2][8] |

| Ethanol | Soluble | [2][8] |

| Diethyl Ether | Soluble | [2][8] |

| Benzene | Soluble | [2] |

Spectral Data

The spectral characteristics of this compound are crucial for its identification and quantification.

Table 3: Spectral Properties of this compound

| Spectral Data Type | Key Peaks/Values | Reference(s) |

| UV-Vis (in Ethanol) | λmax: 236 nm, 280 nm, 292 nm, 340 nm | [2] |

| Infrared (IR) | Major peaks indicative of aromatic C-H and N-H stretching and bending. | [9][10] |

| ¹H NMR (in CDCl₃) | Chemical shifts are observed for aromatic and amine protons. | [11] |

| ¹³C NMR (in Acetone-D6) | Chemical shifts are observed for the ten carbon atoms of the naphthalene (B1677914) ring. | [12] |

| Mass Spectrometry (MS) | Intense peaks at m/z 143 (M⁺), 115. | [2] |

Chemical Properties and Reactivity

This compound exhibits typical reactions of an aromatic amine. It can undergo oxidation, reduction, and electrophilic substitution reactions.

-

Oxidation: Exposure to air and light causes oxidation, leading to a reddish-purple discoloration.[3] Oxidation with reagents like hypochlorite (B82951) or lead dioxide yields dibenzophenazine.[3]

-

Reduction: Reduction with sodium in amyl alcohol results in the formation of tetrahydro-β-naphthylamine, which has properties characteristic of aliphatic amines.[5][13]

-

Electrophilic Substitution: Halogenation and other electrophilic substitution reactions occur primarily at the 1-position. However, if the amino group is protonated, substitution is directed to the 5- and 8-positions.[3]

-

Diazotization: The amino group can react with nitrous acid to form a diazonium salt, which is a versatile intermediate in the synthesis of various naphthalene derivatives, including azo dyes.[2]

Synthesis of this compound

The primary industrial method for the synthesis of this compound is the Bucherer reaction .[5][14] This reaction involves heating 2-naphthol (B1666908) with an aqueous solution of ammonia (B1221849) and sodium bisulfite.[15][16] The reaction is reversible, and its mechanism involves the addition of bisulfite to the naphthol, followed by nucleophilic substitution by ammonia.[15]

A laboratory-scale synthesis can also be achieved by heating 2-naphthol with ammonium (B1175870) zinc chloride at 200-210 °C.[5][13]

Toxicology and Carcinogenicity

This compound is a well-established human carcinogen, classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1][17] Epidemiological studies have unequivocally linked occupational exposure to this compound with an increased risk of urinary bladder cancer.[8][11] It is also found in tobacco smoke, contributing to the risk of bladder cancer in smokers.[5][13]

Metabolic Activation Pathway

The carcinogenicity of this compound is not due to the compound itself but rather to its metabolic activation products. The metabolic pathway primarily occurs in the liver and involves a series of enzymatic reactions.

The initial and critical step is the N-hydroxylation of this compound by cytochrome P450 enzymes (primarily CYP1A2) to form N-hydroxy-2-naphthylamine.[3][17] This intermediate can then be detoxified through conjugation with glucuronic acid or sulfate. However, the N-hydroxy-2-naphthylamine-N-glucuronide conjugate can be transported to the bladder, where the acidic environment and the presence of β-glucuronidase can cleave the glucuronide, releasing the reactive N-hydroxy-2-naphthylamine.[8] This reactive metabolite can then form DNA adducts, leading to mutations and the initiation of cancer.[3][17][18]

Caption: Metabolic activation of this compound leading to bladder cancer.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Note: this compound is a known human carcinogen and should be handled with extreme caution using appropriate personal protective equipment (PPE) in a designated area.

Determination of Melting Point

Objective: To determine the melting point range of a solid organic compound for identification and purity assessment.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the this compound sample is a fine powder. If necessary, gently crush the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point (111-113 °C).

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

A pure compound will have a sharp melting range of 1-2 °C. A broader melting range indicates the presence of impurities.[4][5][17]

Caption: Workflow for determining the melting point of this compound.

Recrystallization for Purification

Objective: To purify a solid compound based on differences in solubility between the compound and its impurities in a given solvent.

Materials:

-

Crude this compound

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

-

Selected recrystallization solvent (e.g., ethanol, hot water)

-

Ice bath

Procedure:

-

Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but insoluble or sparingly soluble at low temperatures. Ethanol or hot water are suitable candidates.[2][8]

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture on a hot plate until the solvent boils. Continue adding small portions of the hot solvent until the solid is completely dissolved.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven.[6][15]

GC-MS Analysis

Objective: To separate and identify this compound in a sample.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column (e.g., DB-5MS)

Procedure:

-

Sample Preparation: Prepare a standard solution of this compound in a suitable solvent like methanol.[19]

-

GC Parameters (example):

-

Injection Port Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Start at 60 °C, hold for 1 min, then ramp to 160 °C at a specified rate.[19]

-

-

MS Parameters (example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230 °C

-

Scan Range: 50-350 amu[19]

-

-

Analysis: Inject the sample into the GC. The retention time of the peak corresponding to this compound can be used for identification by comparison with a standard. The mass spectrum of the peak can be compared to a library spectrum for confirmation. The characteristic m/z values for this compound are 143 (molecular ion) and 115.[2]

Conclusion

This compound remains a compound of significant interest to the scientific community, primarily due to its well-documented carcinogenic properties. A thorough understanding of its physical and chemical characteristics, reactivity, and metabolic fate is crucial for toxicological assessments and for the development of strategies to mitigate its harmful effects. The data and protocols presented in this guide are intended to provide a comprehensive resource for professionals working with or studying this important aromatic amine.

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. This compound | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound(91-59-8) IR Spectrum [m.chemicalbook.com]

- 10. 2-Naphthalenamine [webbook.nist.gov]

- 11. This compound(91-59-8) 13C NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. scribd.com [scribd.com]

- 14. This compound - Wikipedia [en.wikipedia.org]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. researchgate.net [researchgate.net]

- 17. pennwest.edu [pennwest.edu]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. guidechem.com [guidechem.com]

The Historical Significance and Toxicological Legacy of 2-Naphthylamine in the Dye Industry: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Naphthylamine, a primary aromatic amine, was once a cornerstone of the synthetic dye industry, pivotal in the creation of vibrant and lasting azo dyes. Its utility, however, was overshadowed by the discovery of its potent carcinogenic properties, specifically as a cause of bladder cancer in exposed workers. This in-depth technical guide explores the historical uses of this compound in dye manufacturing, detailing the chemical processes involved, the types of dyes produced, and the eventual decline of its use due to overwhelming evidence of its toxicity. The document further provides an overview of the metabolic pathways leading to its carcinogenicity, supported by diagrams and experimental protocols relevant to the synthesis of related azo dyes. This paper serves as a comprehensive resource for researchers in toxicology, oncology, and drug development, providing historical context and technical details of a compound that has significantly influenced industrial safety standards and our understanding of chemical carcinogenesis.

Introduction: A Colorful Past with a Dark Side

This compound (also known as β-naphthylamine) is an aromatic amine that was historically used as a key intermediate in the production of azo dyes.[1][2] First synthesized in the late 19th century, its ability to form a stable diazonium salt made it a versatile precursor for a wide range of brilliant and colorfast dyes. These dyes found extensive application in the textile, leather, and paper industries. However, by the mid-20th century, a growing body of evidence linked occupational exposure to this compound with a significantly increased risk of bladder cancer.[3] This discovery led to its classification as a human carcinogen and its subsequent ban in many countries, marking a pivotal moment in the history of industrial chemistry and occupational safety.[4]

Chemical Properties and Synthesis of this compound-Based Dyes

The utility of this compound in the dye industry stemmed from its primary aromatic amine group, which can be readily converted into a diazonium salt through a process called diazotization. This reaction typically involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5°C). The resulting diazonium salt is a highly reactive electrophile that can then be coupled with an electron-rich aromatic compound, such as a phenol (B47542) or another amine, to form an azo compound. The extended conjugated system created by the azo linkage (-N=N-) is responsible for the dye's color.

One of the common trade names for this compound when used as a diazo component was Fast Scarlet Base B , with the associated Colour Index (C.I.) number 37270 .[5] This indicates its role as a precursor in the synthesis of scarlet and red dyes.

General Experimental Protocol for Azo Dye Synthesis from this compound

Reaction Scheme:

-

Step 1: Diazotization of this compound C₁₀H₇NH₂ + NaNO₂ + 2HCl → C₁₀H₇N₂⁺Cl⁻ + NaCl + 2H₂O

-

Step 2: Azo Coupling with 2-Naphthol (B1666908) C₁₀H₇N₂⁺Cl⁻ + C₁₀H₇OH + NaOH → C₂₀H₁₃N₂O + NaCl + H₂O

Materials:

| Reagent | Molar Mass ( g/mol ) |

| This compound | 143.19 |

| Sodium Nitrite (NaNO₂) | 69.00 |

| Hydrochloric Acid (HCl), concentrated | 36.46 |

| 2-Naphthol (β-Naphthol) | 144.17 |

| Sodium Hydroxide (NaOH) | 40.00 |

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a beaker, dissolve a specific molar quantity of this compound in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice bath with constant stirring.

-

In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold water.

-

Slowly add the sodium nitrite solution dropwise to the cold this compound hydrochloride solution, maintaining the temperature below 5°C. Continue stirring for 15-20 minutes after the addition is complete.

-

-

Preparation of the Coupling Solution:

-

In another beaker, dissolve an equimolar amount of 2-naphthol in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5°C in an ice bath.

-

-

Azo Coupling:

-

Slowly and with vigorous stirring, add the cold diazonium salt solution to the cold 2-naphthol solution.

-

A brightly colored precipitate of the azo dye will form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Collect the dye precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any unreacted salts and acids.

-

The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or glacial acetic acid.

-

Historical Production and Use

Commercial production of this compound in the United States began in the early 1920s and continued until the early 1970s.[9] In 1955, U.S. production was reported to be 581,000 kg.[9] The dyes derived from this compound were valued for their vibrant red and scarlet hues and their good fastness properties on textiles. However, due to the recognized carcinogenicity of this compound, its production and use in the dye industry have been banned in most industrialized nations for decades.

Timeline of this compound Bans in the Dye Industry:

| Country/Region | Year of Ban |

| Switzerland | 1938[4] |

| United Kingdom | 1952[4] |

| Italy | 1960[4] |

| United States | Early 1970s[9] |

| Japan | 1972[4] |

| European Union | 1998[4] |

Specific production volumes and yields for individual dyes derived from this compound are not well-documented in publicly available records, largely due to the historical nature of their production and the subsequent cessation of their manufacture.

Carcinogenicity and Metabolic Activation

The carcinogenicity of this compound is a well-established fact, with numerous epidemiological studies demonstrating a causal link between occupational exposure and an increased incidence of urinary bladder cancer.[3][4] The mechanism of its carcinogenicity involves metabolic activation to a reactive form that can bind to DNA, leading to mutations and the initiation of cancer.

The metabolic activation of this compound primarily occurs in the liver. The initial and critical step is the N-hydroxylation of the amine group, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP1A2.[7] This produces N-hydroxy-2-naphthylamine, which is a proximate carcinogen.

This metabolite can then undergo several transformations:

-

Detoxification: The N-hydroxy metabolite can be conjugated with glucuronic acid or sulfate (B86663) to form more water-soluble and less reactive compounds that can be excreted.

-

Activation in the Bladder: The N-glucuronide conjugate, while a detoxification product in the liver, can be transported to the urinary bladder. The acidic environment of the urine can lead to the hydrolysis of the glucuronide, releasing the N-hydroxy-2-naphthylamine. This can then spontaneously lose water to form a highly reactive nitrenium ion (or arylnitrenium ion). This electrophilic species can then attack the DNA of the bladder epithelial cells, forming DNA adducts that can lead to mutations if not repaired.

The formation of DNA adducts is considered the key initiating event in the carcinogenicity of this compound.

Visualizing the Metabolic Pathway

Caption: Metabolic activation of this compound leading to bladder cancer.

Conclusion

The history of this compound in the dye industry serves as a stark reminder of the potential for industrial chemicals to have profound and lasting impacts on human health. While its use led to the creation of a wide array of vibrant and commercially successful dyes, its legacy is ultimately defined by its role as a potent human carcinogen. The scientific investigation into its mechanism of action has significantly advanced our understanding of chemical carcinogenesis and has been instrumental in the development of more stringent regulations for the chemical industry. For contemporary researchers, the story of this compound underscores the critical importance of thorough toxicological evaluation in the development of new chemical entities and the ongoing need for vigilance in protecting occupational health.

References

- 1. leisureofnyc.com [leisureofnyc.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. This compound - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. fog.ccsf.edu [fog.ccsf.edu]

- 8. byjus.com [byjus.com]

- 9. publications.iarc.who.int [publications.iarc.who.int]

2-Naphthylamine CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Naphthylamine, an aromatic amine, has a historical significance in the chemical industry, primarily as a precursor in the synthesis of azo dyes. However, its potent carcinogenic properties have led to stringent regulations and a significant decline in its industrial use. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis methodologies, metabolic pathways, and toxicological profile. Special emphasis is placed on experimental protocols for its safe handling and analysis, addressing the critical safety concerns for laboratory personnel. This document serves as an essential resource for researchers, scientists, and professionals in drug development who may encounter this compound in research settings or as a contaminant.

Introduction

This compound, also known as β-naphthylamine, is an organic compound with the chemical formula C₁₀H₉N.[1] It is one of two isomeric aminonaphthalenes.[2] Historically, it was a crucial intermediate in the manufacturing of dyes and antioxidants for rubber.[3][4] However, extensive research has unequivocally classified this compound as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC), primarily linked to an increased risk of bladder cancer.[1][3] Consequently, its production and commercial use have been banned or severely restricted in many countries.[1][3] Today, its application is confined to laboratory research.[2][5] Exposure for the general population is minimal but can occur through inhalation of tobacco smoke or emissions from the combustion of nitrogen-containing organic materials.[2][4]

Chemical and Physical Properties

This compound is a white to reddish crystalline solid that tends to darken to a reddish-purple color upon exposure to air due to oxidation.[6][7] It is slightly soluble in hot water and soluble in organic solvents like ethanol (B145695) and ether.[2][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 91-59-8 | [6][8] |

| Molecular Formula | C₁₀H₉N | [1][9] |

| Molecular Weight | 143.19 g/mol | [1][8] |

| Appearance | White to reddish crystalline solid/flakes | [2][7] |

| Melting Point | 111-113 °C | [5][6] |

| Boiling Point | 306 °C | [5][6] |

| Density | 1.061 g/cm³ | [6] |

| Vapor Pressure | 1 mmHg (107 °C) | [6] |

| Solubility | Miscible in hot water; soluble in ethanol and ether | [2][6] |

| pKa | 3.92 | [2] |

| UN Number | 1650 | [7] |

Synthesis Methodologies

Several methods for the synthesis of this compound have been documented, though many involve hazardous reagents or conditions.

Bucherer Reaction

A common method for preparing this compound is the Bucherer reaction. This involves heating 2-naphthol (B1666908) with ammonium (B1175870) zinc chloride to 200-210 °C.[2][6]

From 2-Naphthol and Ammonium Sulfite (B76179)

An alternative synthesis involves heating 2-naphthol with ammonium sulfite and ammonia (B1221849) in an autoclave at 150 °C.[10] The resulting product, this compound sulfate, is then treated with a sodium hydroxide (B78521) solution to yield the free base.[10]

From Sodium 2-Naphthalene Sulfonate

This compound can also be synthesized by heating anhydrous sodium 2-naphthalene sulfonate with sodium amide in liquid ammonia within an autoclave at 120 °C.[11] The crude product is obtained after hydrolysis and extraction.[11]

Other Methods

Other reported syntheses include the reduction of 2-nitronaphthalene (B181648) and the amino substitution of 2-halogenated naphthalene, though these methods are often hampered by the difficulty in obtaining starting materials, low yields, and the generation of by-products.[12]

Metabolic Activation and Carcinogenicity

The carcinogenicity of this compound is a result of its metabolic activation into reactive intermediates that can bind to DNA, leading to mutations and the initiation of cancer.[3][13] This process primarily occurs in the liver and bladder.[3]

The metabolic pathway begins with the N-hydroxylation of this compound by cytochrome P450 enzymes in the liver, particularly CYP1A2.[3][14] The resulting N-hydroxy-2-naphthylamine is a critical intermediate.[15] This can then undergo conjugation with glucuronic acid. The glucuronide conjugate is transported to the bladder, where acidic urine and the enzyme glucuronidase can hydrolyze it, releasing the reactive N-hydroxyarylamine.[6][15] This reactive species can then bind to DNA, forming adducts that lead to genetic damage and an increased risk of bladder cancer.[4][13]

Metabolic activation of this compound leading to bladder cancer.

Experimental Protocols

Given the high toxicity and carcinogenicity of this compound, strict adherence to safety protocols is mandatory.

Safe Handling and Storage

-

Engineering Controls: All work with this compound must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[5] The work area should be designated for carcinogen use.[5]

-

Personal Protective Equipment (PPE):

-

Gloves: Chemically resistant gloves, such as nitrile, are required. Double gloving is recommended.[5]

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[5]

-

Lab Coat: A fully buttoned, disposable lab coat should be worn.[5]

-

Respirator: For procedures with a high potential for aerosol generation, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[5]

-

-

Storage: Store this compound in a cool, dry, well-ventilated area in a tightly sealed and clearly labeled container indicating "Carcinogen".[5] It should be kept away from strong oxidizing agents.[5]